

Cross-Referencing Experimental and Database IR Spectra of Butyl Propionate

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Compound of Interest

Compound Name: *Butyl propionate*

Cat. No.: *B165908*

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This guide provides a comprehensive comparison of an experimental Infrared (IR) spectrum of **butyl propionate** with a reference database spectrum. It is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for compound identification and verification. This document outlines the experimental methodology, presents a comparative analysis of spectral data, and visualizes the cross-referencing workflow.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol details the methodology for obtaining an experimental IR spectrum of a liquid sample, such as **butyl propionate**, using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This method is ideal for liquid samples as it requires minimal sample preparation.

1. Instrument and Accessory:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used.^[1]
- Accessory: A single-reflection ATR accessory, for instance, a DuraSamplIR II, is employed.^[1] The ATR crystal (e.g., diamond or ZnSe) must be clean and free of scratches.

2. Sample Preparation:

- **Butyl propionate** is used neat, without any dilution.[1]

- Ensure the sample is at room temperature.

3. Background Spectrum Acquisition:

- Before introducing the sample, a background spectrum is collected. This is done with the clean, empty ATR crystal to record the absorbance of the ambient environment (e.g., CO₂, water vapor).
- This background spectrum is automatically subtracted from the sample spectrum by the instrument's software to provide a clean spectrum of the sample alone.

4. Sample Spectrum Acquisition:

- A small drop of liquid **butyl propionate** is placed directly onto the center of the ATR crystal.
- If the instrument has a pressure arm, it is applied to ensure firm contact between the sample and the crystal.
- The IR spectrum is then recorded. The typical range for an IR spectrum is 4000 cm⁻¹ to 600 cm⁻¹. [2]

5. Data Processing and Analysis:

- The resulting spectrum (a plot of absorbance or transmittance versus wavenumber) is then processed.
- Peak picking is performed to identify the wavenumbers of maximum absorbance.
- These experimental peak values are then compared against a known database spectrum of **butyl propionate** for verification.

Data Presentation: Comparison of IR Spectral Data

The following table summarizes the characteristic absorption peaks for **butyl propionate** as referenced from a database spectrum. An experimental spectrum would be expected to show

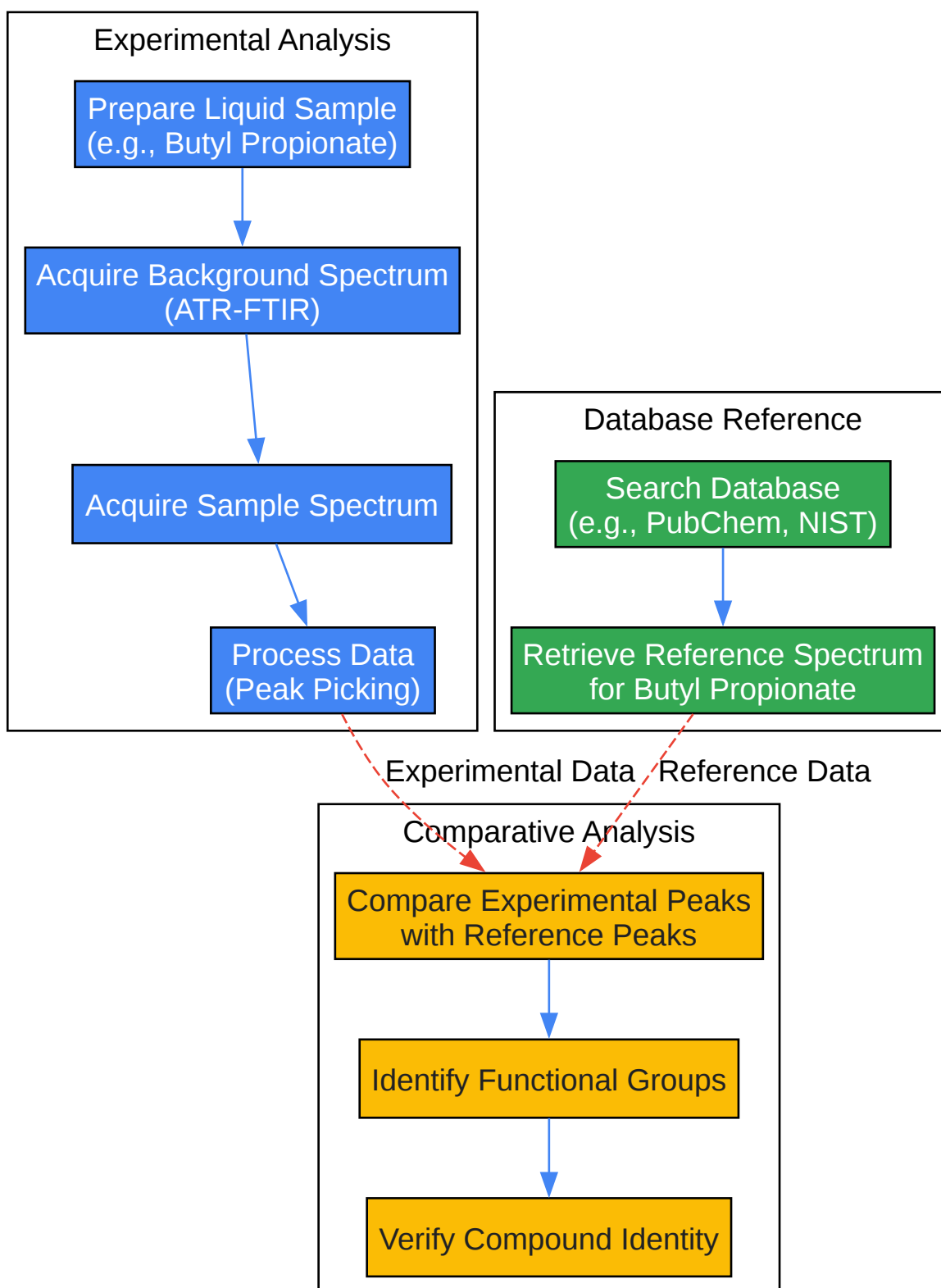
peaks at similar wavenumbers, with minor variations attributable to instrumental differences or sample purity.

| Functional Group | Database Wavenumber (cm ⁻¹) | Expected Experimental Wavenumber (cm ⁻¹) | Vibration Type |
|------------------------|---|--|----------------|
| C=O (Ester) | ~1738 | 1740 - 1735 | Stretch |
| C-O (Ester) | ~1180 | 1300 - 1000 | Stretch |
| C-H (sp ³) | ~2965, 2938, 2878 | 3000 - 2850 | Stretch |
| C-H (CH ₂) | ~1465 | 1485 - 1445 | Bend |
| C-H (CH ₃) | ~1380 | 1385 - 1375 | Bend |

Note: The database values are representative and sourced from publicly available spectral databases like PubChem and the NIST WebBook.^{[1][3]} The expected experimental range is based on standard IR correlation tables.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing an experimentally obtained IR spectrum with a database for compound identification.



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Caption: Workflow for IR Spectrum Cross-Referencing.

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References

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